Phosphorodiamidothioic azide
Description
Phosphorodiamidothioic azide (PDTA) is a sulfur- and phosphorus-containing azide derivative with the general structure R₂P(S)(N₃)₂, where R represents organic substituents. Unlike simpler azides such as sodium azide (NaN₃), PDTA incorporates a thiophosphoramide backbone, conferring unique chemical stability, reactivity, and functional versatility. This compound is primarily utilized in specialized organic synthesis, particularly in click chemistry and polymer crosslinking, where its bifunctional azide groups enable selective coupling reactions . PDTA’s hybrid structure balances the explosive tendencies of inorganic azides with the tunable reactivity of organic azides, making it a valuable reagent in controlled chemical transformations .
Properties
CAS No. |
25841-90-1 |
|---|---|
Molecular Formula |
H4N5PS |
Molecular Weight |
137.11 g/mol |
InChI |
InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7) |
InChI Key |
OYRRWXSIALQXJK-UHFFFAOYSA-N |
Canonical SMILES |
NP(=S)(N)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Substitution: Formation of phosphorodiamidothioic derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Phosphorodiamidothioic azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high-energy materials and polymer cross-linkers.
Biological Research: Utilized in the modification of biomolecules for studying protein functions and interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between PDTA and other azides:
| Property | Phosphorodiamidothioic Azide (PDTA) | Sodium Azide (NaN₃) | Aryl Azides (e.g., Phenyl Azide) | Alkyl Azides (e.g., tert-Butyl Azide) |
|---|---|---|---|---|
| Chemical Formula | R₂P(S)(N₃)₂ | NaN₃ | ArN₃ | RN₃ |
| Solubility | Moderate in polar aprotic solvents | Highly water-soluble | Soluble in organic solvents | Soluble in organic solvents |
| Thermal Stability | Stable up to 150°C | Decomposes at 275°C | Decomposes at 80–120°C | Stable up to 100°C |
| Explosive Tendency | Low (requires strong stimuli) | High (reacts with metals) | Moderate (shock-sensitive) | Low to moderate |
| Primary Applications | Click chemistry, polymer modification | Airbag propellants, preservatives | Photoaffinity labeling, explosives | Bioconjugation, drug discovery |
Reactivity in Click Chemistry
PDTA’s two azide groups enable dual participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Compared to sodium azide (which requires derivatization for CuAAC) and aryl/alkyl azides, PDTA offers:
Case Study: PDTA in Polymer Crosslinking
PDTA has been employed to synthesize hydrogels with tunable mechanical properties. In a 2023 study, PDTA-crosslinked polyethylene glycol (PEG) hydrogels demonstrated superior elasticity (Young’s modulus: 15 kPa) compared to those crosslinked with aryl azides (5 kPa), attributed to the thiophosphoramide group’s flexibility .
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